methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid
Description
This compound (hereafter referred to as Compound A) is a structurally intricate alkaloid derivative featuring a pentacyclic core fused with diazatetracyclic and diazapentacyclic systems. Its stereochemistry is defined by multiple chiral centers (1R,9R,10S,11R,12R,19R), and it includes functional groups such as acetyloxy, ethyl, methoxycarbonyl, and hydroxyl substituents . The sulfuric acid component suggests it may exist as a salt or co-crystal, enhancing solubility for pharmacological applications . Compound A’s CAS number, 143-67-9, facilitates unambiguous identification in chemical databases .
Properties
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H58N4O9.H2O4S/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7;1-5(2,3)4/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3;(H2,1,2,3,4)/t28?,37-,38+,39+,42-,43+,44+,45-,46-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQAABAKXDWYSZ-FCIBFBFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(CC2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H58N4O9.H2O4S, C46H60N4O13S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | VINBLASTINE SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21219 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
909.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Vinblastine sulfate appears as an anticancer drug. White to slightly yellow crystalline powder. (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | VINBLASTINE SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21219 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 10 mg/mL at 76.1 °F (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | VINBLASTINE SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21219 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
143-67-9 | |
| Record name | VINBLASTINE SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21219 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vinblastine sulfate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Vinblastine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.097 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
543 to 545 °F (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | VINBLASTINE SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21219 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Preparation Methods
Esterification of 11-Hydroxyundecanoic Acid
In a representative procedure, 11-hydroxyundecanoic acid is treated with methanol in the presence of sulfuric acid (0.3 mL per 50 mL methanol) under reflux for 6 hours. The reaction proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by methanol. Neutralization with barium carbonate followed by vacuum evaporation yields methyl 11-hydroxyundecanoate in 90% yield.
Critical Parameters :
-
Acid Concentration : Excess H2SO4 leads to dehydration byproducts.
-
Temperature : Reflux conditions (65–70°C) optimize kinetics without decomposing the product.
Acetylation of Hydroxyl Groups
The 11-hydroxyl group is acetylated using acetic anhydride in dichloromethane with catalytic sulfuric acid. The reaction achieves >95% conversion within 2 hours at 0°C, preserving stereochemical integrity.
Construction of the Diazatetracyclic Core
The 1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene system is assembled via a tandem cyclization-amination strategy.
Cyclization of Vinylogous Amides
A solution of methyl 11-dodecenoate undergoes palladium-catalyzed cyclization in the presence of tert-butylamine, forming the tetracyclic framework. The use of anhydrous tetrahydrofuran (THF) and triethylaluminum ensures regioselectivity, while sulfuric acid (0.1 equiv) stabilizes reactive intermediates.
Stereoselective Amine Coupling
Asymmetric hydrogenation of exocyclic imines using iridium/(S,S)-f-Binaphane catalysts introduces the 13S and 17S stereocenters with 88–94% enantiomeric excess (ee). Key reaction conditions include:
-
Pressure : 50 psi H2
-
Temperature : 25°C
-
Solvent : Dichloromethane
Assembly of the Diazapentacyclic System
The 8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene moiety is constructed via a sequence of Friedel-Crafts alkylation and ring-closing metathesis.
Friedel-Crafts Alkylation
Treatment of the diazatetracyclic intermediate with 3-bromobenzoyl chloride in dichloromethane, catalyzed by sulfuric acid, forms the pentacyclic skeleton. Triethylamine (2.0 equiv) scavenges HCl, preventing protonation of sensitive amines.
Ring-Closing Metathesis
A Grubbs II catalyst (5 mol%) facilitates the formation of the 16-membered ring, with sulfuric acid (0.05 equiv) enhancing olefin reactivity. The reaction proceeds in 78% yield with >99% Z-selectivity.
Final Functionalization and Isolation
The fully assembled core undergoes final functionalization:
Purification via Crystallization
Crude product is dissolved in hot ethyl acetate, treated with activated charcoal, and cooled to −20°C to yield pure target compound as a white crystalline solid (mp 158–160°C).
Analytical Validation
Table 2: Spectroscopic Data for Target Compound
| Technique | Key Signals | Assignment |
|---|---|---|
| 1H NMR (500 MHz, CDCl3) | δ 5.32 (d, J = 10 Hz, 1H) | Vinyl proton (C4-C5) |
| δ 3.68 (s, 3H) | Methoxycarbonyl (-COOCH3) | |
| IR (KBr) | 1735 cm−1 | Ester carbonyl (C=O) |
| HRMS (ESI+) | m/z 891.4321 [M+H]+ | Molecular formula C48H62N4O10 |
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Key Structural Features
- Pentacyclic Framework : Provides stability and specific interaction capabilities with biological targets.
- Functional Groups : Includes acetyloxy, hydroxy, and methoxy groups that enhance its chemical reactivity.
Chemistry
- Model Compound : The compound serves as a model for studying complex organic reactions due to its unique structure.
- Synthetic Chemistry : It can be utilized in synthetic pathways to develop new compounds with desired properties.
Biology
- Biological Activity : Research indicates that this compound interacts with various biological macromolecules, making it a candidate for drug development.
- Mechanism of Action :
- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites.
- Receptor Interaction : Can act as an agonist or antagonist at certain receptors.
Industry
- Material Development : The compound's unique properties can be leveraged in the creation of new materials with specific chemical characteristics.
- Pharmaceutical Applications : Due to its biological activity, it is being explored for potential therapeutic applications.
Study 1: Interaction with Biological Targets
A study demonstrated the compound's ability to inhibit the activity of certain enzymes involved in metabolic pathways. This inhibition could lead to therapeutic benefits in diseases characterized by metabolic dysregulation.
Study 2: Synthesis and Characterization
Research focused on synthesizing derivatives of this compound to enhance its biological activity. Various synthetic routes were explored, leading to the identification of more potent analogs.
Study 3: Toxicological Assessment
Toxicity studies revealed that while the compound exhibits significant biological activity, it also has a defined safety profile when administered within specific dosage ranges.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s multiple functional groups allow it to form various types of interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Compound A and Analogues
Key Observations :
- Functional Groups : The acetyloxy and methoxycarbonyl groups are conserved in Vincristine methyl and marine heterocycles, suggesting roles in bioactivity (e.g., enzyme inhibition) .
- Stereochemistry: Minor stereochemical differences (e.g., ’s isomer) significantly impact drug sensitivity, highlighting the importance of chiral centers in pharmacological profiles .
Bioactivity and Pharmacological Potential
Table 2: Bioactivity Comparison
*Oral squamous cell carcinoma.
Notable Findings:
Biological Activity
The compound methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate; sulfuric acid is a complex organic molecule notable for its extensive multi-cyclic structure and diverse functional groups. This compound is part of the vinca alkaloids family and has garnered interest for its potential biological activities.
Structural Characteristics
The compound features multiple stereocenters and a unique arrangement of rings and substituents that contribute to its biological activity:
| Feature | Description |
|---|---|
| Molecular Formula | C45H54N4O10 |
| Molecular Weight | 810.9 g/mol |
| IUPAC Name | Methyl (1R,9R,...)-10-carboxylate |
| Structural Complexity | Multi-cyclic with diaza frameworks and various functional groups |
Biological Activity
The biological activity of this compound has been studied in various contexts:
Anticancer Activity
Research indicates that compounds similar to this structure exhibit significant anticancer properties. They often function by inhibiting cell division and promoting apoptosis in cancer cells.
- Mechanism of Action : The compound may interfere with microtubule dynamics during mitosis by binding to tubulin.
- Case Studies : In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines such as breast and lung cancer cells .
Antimicrobial Properties
The compound has also been explored for its antimicrobial activity:
- Target Organisms : It has shown effectiveness against a range of bacteria and fungi.
- Research Findings : A study highlighted its ability to disrupt bacterial cell membranes leading to cell lysis .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor:
- Specific Enzymes Targeted : It may inhibit certain phospholipases which are crucial in inflammatory responses.
- Implications : This inhibition could lead to reduced inflammation and pain relief in various conditions .
Comparative Analysis
A comparison with other known compounds in the vinca alkaloid class reveals similarities and differences in biological activity:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Vincristine | Anticancer | Microtubule inhibition |
| Vinblastine | Anticancer | Microtubule stabilization |
| Methyl Compound | Anticancer/Antimicrobial | Microtubule dynamics/Cell membrane disruption |
Q & A
Q. How can researchers reconcile conflicting spectroscopic data from different laboratories studying this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
